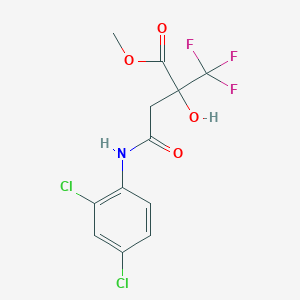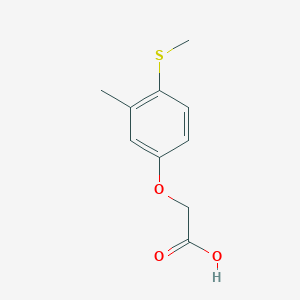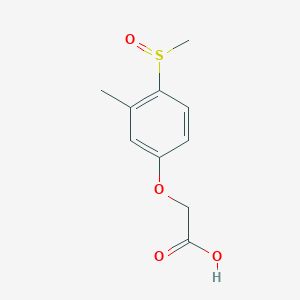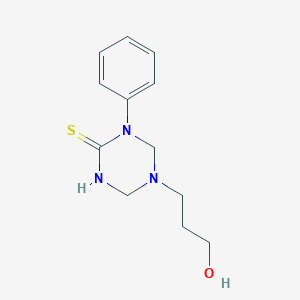![molecular formula C20H20N4 B397117 6-(Piperidin-1-ylmethyl)indolo[3,2-b]quinoxaline CAS No. 53003-21-7](/img/structure/B397117.png)
6-(Piperidin-1-ylmethyl)indolo[3,2-b]quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Piperidin-1-ylmethyl)indolo[3,2-b]quinoxaline is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound features a unique structural motif that combines an indole and quinoxaline framework, making it a versatile scaffold for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Piperidin-1-ylmethyl)indolo[3,2-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine, followed by functionalization with piperidine. Common catalysts for these reactions include Brønsted acids such as acetic, formic, or hydrochloric acid . Recent advancements have introduced the use of copper-doped CdS nanoparticles and cerium (IV) oxide nanoparticles to enhance reaction efficiency and yield .
Industrial Production Methods
Industrial production methods for this compound often rely on scalable synthetic routes that utilize microwave irradiation and aqueous media to achieve high yields and purity. The use of nanoparticles as catalysts has proven effective in optimizing these processes .
化学反应分析
Types of Reactions
6-(Piperidin-1-ylmethyl)indolo[3,2-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, with reagents such as alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the parent compound, which can exhibit different biological and chemical properties.
科学研究应用
6-(Piperidin-1-ylmethyl)indolo[3,2-b]quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Exhibits antiviral and antitumor activities, making it a candidate for drug development.
Industry: Utilized in the development of optoelectronic devices and sensors.
作用机制
The mechanism of action of 6-(Piperidin-1-ylmethyl)indolo[3,2-b]quinoxaline involves intercalation into the DNA helix, disrupting vital processes for DNA replication . This intercalation can lead to the inhibition of viral replication and the induction of cytotoxic effects in tumor cells.
相似化合物的比较
Similar Compounds
Indolo[2,3-b]quinoxaline: Shares a similar structural framework but lacks the piperidin-1-ylmethyl group.
6H-Indolo[2,3-b]quinoxaline: Another derivative with different substituents that exhibit varying biological activities.
Uniqueness
6-(Piperidin-1-ylmethyl)indolo[3,2-b]quinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidin-1-ylmethyl group enhances its solubility and interaction with biological targets, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
6-(piperidin-1-ylmethyl)indolo[3,2-b]quinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4/c1-6-12-23(13-7-1)14-24-18-11-5-2-8-15(18)19-20(24)22-17-10-4-3-9-16(17)21-19/h2-5,8-11H,1,6-7,12-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGIXCCLPBEDOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-allyl-N-[4-(2,3,5-trimethylphenoxy)butyl]amine](/img/structure/B397034.png)
![N-allyl-N-[4-(2,5-dichlorophenoxy)butyl]amine](/img/structure/B397038.png)
![N-allyl-N-[4-(2,3-dichlorophenoxy)butyl]amine](/img/structure/B397039.png)

![N-allyl-N-[4-(2-chloro-4,6-dimethylphenoxy)butyl]amine](/img/structure/B397044.png)





![N-allyl-N-[3-(4-chloro-3-methylphenoxy)propyl]amine](/img/structure/B397055.png)


![4-{[(Ethylamino)carbothioyl]amino}benzoic acid](/img/structure/B397060.png)
